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Compound of Interest

Compound Name: N-Demethylpromethazine, (R)-

CAS No.: 146565-76-6

Cat. No.: B12705864

Get Quote

Executive Summary
N-demethylpromethazine (10-(2-methylaminopropyl)phenothiazine) is the primary active

metabolite of the first-generation antihistamine Promethazine. While the parent drug is

marketed as a racemate, the enantiomers exhibit distinct pharmacodynamic profiles and

toxicity thresholds. The (

)-enantiomer typically exhibits higher affinity for histaminergic receptors, while the (

)-enantiomer shows varying degrees of anticholinergic activity and cytotoxicity.

This guide outlines a stereodivergent chemoenzymatic synthesis. Unlike classical resolution of

the final amine—which suffers from max 50% yield limitations—this protocol utilizes a lipase-

mediated kinetic resolution of an early intermediate, allowing for the synthesis of both

enantiomers from a common precursor with high optical purity (

).[1]
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The synthesis hinges on the construction of the chiral center at the C2 position of the propyl

side chain before the final amination.

Target: (

)- and (

)-N-demethylpromethazine.

Key Intermediate: 1-(10H-phenothiazin-10-yl)propan-2-ol.[1]

Chirality Source: Lipase-catalyzed kinetic resolution (Novozym 435).[1][2]

Stereocontrol: Solvent-controlled nucleophilic substitution (SN2 vs. NGP).
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Caption: Stereodivergent workflow utilizing kinetic resolution and solvent-dependent amination

to access both enantiomers.

Protocol A: Chemoenzymatic Asymmetric Synthesis
This protocol is adapted from the work of Borowiecki et al. (2014) on promethazine, modified

here specifically for the N-demethyl analog by altering the final amination reagent.

Step 1: Synthesis of Racemic Alcohol
Reaction:N-alkylation of phenothiazine with propylene oxide.
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Setup: Charge a flame-dried flask with Phenothiazine (1.0 eq) and dry THF under Argon.

Deprotonation: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.

Alkylation: Add (±)-propylene oxide (2.0 eq). Allow to warm to room temperature (RT) and stir

for 12 hours.

Workup: Quench with saturated

. Extract with EtOAc.

Purification: Silica gel chromatography (Hexane/EtOAc).

Yield Target: 85-90%.

Step 2: Lipase-Mediated Kinetic Resolution
Reaction: Selective acetylation of the (

)-enantiomer.

Enzyme System: Novozym 435 (immobilized Candida antarctica Lipase B).

Conditions: Suspend racemic alcohol (from Step 1) in MTBE (Methyl tert-butyl ether). Add

Vinyl Acetate (3.0 eq) as the acyl donor.

Incubation: Shake at 25°C, 250 rpm. Monitor conversion by HPLC.

Stop Point: Stop at exactly 50% conversion (approx. 24-48 hours depending on enzyme

load).

Separation: Filter off the enzyme. Evaporate solvent.[3] Separate the (

)-alcohol and (

)-acetate via column chromatography.

Data: (
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)-alcohol (

); (

)-acetate (

).[1][4]

Step 3: Activation to Chiral Bromide
Reaction: Conversion of alcohol to alkyl bromide with inversion of configuration (Walden

Inversion).

Note: To make (

)-N-demethylpromethazine, we start with the (

)-alcohol.

Dissolve (

)-1-(10H-phenothiazin-10-yl)propan-2-ol in dry Toluene.

Cool to 0°C. Add

(0.4 eq) dropwise.

Stir at 0°C for 2 hours, then RT for 1 hour.

Critical Control: Avoid heating to prevent racemization.

Result: (

)-1-(10H-phenothiazin-10-yl)-2-bromopropane (due to inversion).

Step 4: Stereocontrolled Amination (The "Solvent
Switch")
This is the most technically critical step. The reaction outcome depends on the solvent due to

the competition between direct
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displacement and Neighboring Group Participation (NGP).

Reagent: Methylamine (2M in THF or Methanol). Note: Use methylamine, not dimethylamine, to

obtain the N-demethyl analog.

Option A: Synthesis of (

)-N-demethylpromethazine (Inversion)
Precursor: (

)-Bromide (from Step 3).

Solvent:Toluene (Non-polar).

Mechanism: Direct

attack by methylamine.

Outcome: Inversion of configuration (

).

Protocol:

Dissolve (

)-bromide in dry Toluene.

Add excess Methylamine (5 eq).

Heat to 80°C in a sealed tube for 12h.

Result: (

)-N-demethylpromethazine.[5]

Option B: Synthesis of (

)-N-demethylpromethazine (Retention)
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Precursor: (

)-Bromide (from Step 3).

Solvent:Methanol (Polar, Protic).

Mechanism: Double Inversion via Aziridinium Intermediate.

Explanation: The phenothiazine nitrogen lone pair attacks the chiral center, displacing

bromide to form a tricyclic aziridinium ion (Inversion 1). Methylamine attacks this

intermediate, reopening the ring (Inversion 2). Net result = Retention.[1][2]

Outcome: Retention of configuration (

).

Protocol:

Dissolve (

)-bromide in dry Methanol.

Add excess Methylamine (5 eq).

Heat to 60°C in a sealed tube.

Result: (

)-N-demethylpromethazine.

Mechanism of Stereocontrol
Understanding the solvent effect is vital for troubleshooting low

.
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Caption: Divergent mechanistic pathways dictated by solvent polarity. Methanol stabilizes the

aziridinium ion leading to retention.

Method B: Classical Resolution (Alternative)
If biocatalysis is unavailable, the racemic amine can be resolved using chiral acids.

Synthesize Racemic N-demethylpromethazine: React phenothiazine with 1-bromo-2-

chloropropane, then react with methylamine.

Resolution Agent: Dibenzoyl-L-tartaric acid (L-DBTA).

Crystallization:

Dissolve racemate and L-DBTA (0.5 eq) in Ethanol/Acetone.

The (

)-enantiomer typically forms the less soluble diastereomeric salt.

Recrystallize 3-4 times to achieve
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.

Free Basing: Treat salt with 1M NaOH and extract with DCM.

Critique: This method is less efficient (max 50% yield) and labor-intensive compared to the

chemoenzymatic route.

Analytical Validation & Quality Control
Data must be validated against the following parameters.

Table 1: Physicochemical Characterization[3]
Parameter Specification Method

Appearance
White to off-white crystalline

solid
Visual

Purity (HPLC)
C18 Reverse Phase,

MeOH/Buffer

Enantiomeric Excess Chiral HPLC (See below)

Identity Matches Ref Std 1H NMR (400 MHz), MS

Residual Solvent < ICH Limits GC-HS

Chiral HPLC Conditions
To distinguish enantiomers of N-demethylpromethazine:

Column: Chiralpak AD-H or Vancomycin Chirobiotic V.

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.[4][6]

Elution Order: Typically (
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) elutes before (

) on Amylose-based columns (verify with standards).

Safety & Stability
Photosensitivity: Phenothiazines are highly sensitive to UV light. All reactions and purification

steps must be performed under low-light conditions or using amber glassware.

Oxidation: The phenothiazine sulfur is prone to oxidation to the sulfoxide. Perform all

reactions under Argon/Nitrogen atmosphere.

Toxicity: Treat all intermediates as potent anticholinergics/antihistamines. Use full PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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